molecular formula C11H11NO3 B597217 5-Propoxyindoline-2,3-dione CAS No. 1249230-82-7

5-Propoxyindoline-2,3-dione

Cat. No. B597217
M. Wt: 205.213
InChI Key: HRKLTQJEVUAZGL-UHFFFAOYSA-N
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Description

5-Propoxyindoline-2,3-dione is a chemical compound with the molecular formula C11H11NO3 and a molecular weight of 205.21 . It is used in laboratory chemicals and for the synthesis of other chemical compounds .


Molecular Structure Analysis

The molecular structure of 5-Propoxyindoline-2,3-dione involves an indoline unit, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing ring . A theoretical study on 1H-indole-2,3-dione complexes has been conducted to investigate the effects of lithium, sodium, and potassium cations on the aromaticity of these complexes .

Safety And Hazards

The safety data sheet for indoline-2,3-dione, a related compound, suggests that it may cause irritation and may be harmful by inhalation, in contact with skin, and if swallowed . It’s recommended to avoid breathing dust, vapor, mist, or gas, and to avoid contact with skin and eyes .

Future Directions

Research on indoline-2,3-dione derivatives has shown promising results in various fields. For instance, Schiff bases of indoline-2,3-dione have shown potential as novel inhibitors of Mycobacterium Tuberculosis DNA gyrase . Halogenated indoles have also been found to eradicate bacterial persister cells and biofilms, suggesting potential use in controlling bacterial antibiotic resistance . These findings indicate that 5-Propoxyindoline-2,3-dione and its derivatives could have potential applications in medicinal chemistry and drug development.

properties

IUPAC Name

5-propoxy-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-2-5-15-7-3-4-9-8(6-7)10(13)11(14)12-9/h3-4,6H,2,5H2,1H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRKLTQJEVUAZGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC2=C(C=C1)NC(=O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10734369
Record name 5-Propoxy-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10734369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Propoxyindoline-2,3-dione

CAS RN

1249230-82-7
Record name 5-Propoxy-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10734369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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